molecular formula C6H10N2O B187234 3-Ethoxy-5-methyl-1H-pyrazole CAS No. 3201-21-6

3-Ethoxy-5-methyl-1H-pyrazole

Cat. No.: B187234
CAS No.: 3201-21-6
M. Wt: 126.16 g/mol
InChI Key: HXEKEMXHIRHCED-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methyl-1H-pyrazole is a versatile heterocyclic building block in medicinal chemistry, valued for its role as a core scaffold in the development of novel therapeutic agents. The pyrazole nucleus is a privileged structure in drug discovery, known to impart a wide spectrum of biological activities, with significant research interest in its potential for anticancer applications . Pyrazole derivatives are investigated for their ability to interact with various biological targets; specific substitutions on the pyrazole ring, such as the ethoxy and methyl groups on this compound, are strategic modifications that can fine-tune the molecule's properties and its interactions in complex biological systems . This compound serves as a key synthetic intermediate for constructing more complex, poly-substituted molecules. Researchers utilize such pyrazole cores to develop potential drug candidates that may work through mechanisms including the induction of apoptosis and autophagy, as well as the targeting of cell cycle progression in cancer cells . Its primary research value lies in its utility in structure-activity relationship (SAR) studies, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles of lead compounds in preclinical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-5-methyl-1H-pyrazole
Source PubChem
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InChI

InChI=1S/C6H10N2O/c1-3-9-6-4-5(2)7-8-6/h4H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEKEMXHIRHCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NNC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953893
Record name 3-Ethoxy-5-methyl-1H-pyrazole
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Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3201-21-6
Record name 3-Methyl-5-ethoxypyrazole
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Record name 3-Ethoxy-5-methyl-1H-pyrazole
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Record name 5-ethoxy-3-methyl-1H-pyrazole
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Synthetic Methodologies for 3 Ethoxy 5 Methyl 1h Pyrazole and Its Pyrazole Analogs

Classical and Established Synthetic Routes to Pyrazoles

Traditional methods for pyrazole (B372694) synthesis have been refined over many years and remain widely used due to their reliability and the accessibility of starting materials. These established routes primarily include cyclocondensation reactions, 1,3-dipolar cycloadditions, and multicomponent reactions.

Cyclocondensation Reactions

Cyclocondensation reactions are among the most fundamental and widely employed methods for synthesizing pyrazoles. researchgate.net These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. researchgate.netmdpi.com

The synthesis of 3-Ethoxy-5-methyl-1H-pyrazole is classically achieved through the condensation of ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303). This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The ethoxy group at the 3-position and the methyl group at the 5-position of the resulting pyrazole are derived directly from the ethyl acetoacetate starting material.

In a typical procedure, ethyl acetoacetate is reacted with hydrazine hydrate, often under reflux conditions. The use of an acid catalyst, such as hydrochloric acid or sulfuric acid, can facilitate the cyclization step by protonating the carbonyl oxygen, which enhances the nucleophilic attack by the hydrazine nitrogen. Key parameters that influence the reaction yield include temperature, which is often in the range of 80–100°C, the concentration of the acid catalyst, and the reaction time, which can vary from 4 to 8 hours.

A study by Ohta et al. demonstrated the synthesis of 3-ethoxy-1H-pyrazoles from β-oxo thionoesters and hydrazine derivatives. The reaction of ethyl 3-oxobutanethioate with hydrazine hydrate at room temperature yielded this compound in high yield. oup.com

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterConditionSource
Starting MaterialsEthyl acetoacetate, Hydrazine hydrate
CatalystAcid catalyst (e.g., HCl, H₂SO₄)
Temperature80–100°C
Reaction Time4–8 hours

The versatility of the cyclocondensation approach allows for the synthesis of a wide array of pyrazole analogs by varying the 1,3-dicarbonyl compound and the hydrazine derivative. researchgate.netmdpi.com For instance, the reaction of acetylacetone (B45752) with hydrazine hydrate yields 3,5-dimethylpyrazole. researchgate.net The reaction mechanism involves the nucleophilic attack of the hydrazine on a carbonyl group, followed by cyclization and dehydration. researchgate.net

Different substituted hydrazines can be used to introduce various groups at the N1 position of the pyrazole ring. For example, the reaction of a 1,3-diketone with phenylhydrazine (B124118) will result in an N-phenyl-substituted pyrazole. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can sometimes lead to a mixture of regioisomers. beilstein-journals.org

The scope of carbonyl compounds is not limited to 1,3-diketones. Other 1,3-dielectrophiles such as α,β-unsaturated ketones and alkynic aldehydes can also be employed. mdpi.comvulcanchem.com The reaction of α,β-unsaturated carbonyl compounds that possess a leaving group with hydrazine derivatives can lead to the formation of pyrazolines, which can then be converted to pyrazoles. mdpi.com

Condensation of Ethyl Acetoacetate with Hydrazine Hydrate for this compound

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition is another powerful and widely used method for the synthesis of pyrazole rings. mdpi.commdpi.com This approach involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, typically an alkyne or an alkene. mdpi.comacs.org

Diazo compounds, generated in situ from sources like tosylhydrazones, react with terminal alkynes to regioselectively produce 3,5-disubstituted pyrazoles. acs.org This method is advantageous as it avoids the need to handle potentially explosive diazo compounds directly. acs.org The reaction of diazo compounds with electron-rich or electronically neutral alkynes can sometimes result in a mixture of regioisomers. acs.org

Nitrilimines, which can be generated in situ, also undergo 1,3-dipolar cycloaddition with alkynes to form pyrazoles. bohrium.comrsc.org This method has been shown to be effective for the synthesis of 1,3,5-trisubstituted pyrazoles in high yields. bohrium.comrsc.org A study demonstrated the synthesis of chiral pyrazoles through a cascade reaction involving the 1,3-dipolar cycloaddition of a diazo compound with an alkyne, followed by a mdpi.com-sigmatropic rearrangement. scispace.com

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions for Pyrazole Synthesis

1,3-DipoleDipolarophileResulting PyrazoleSource
Diazo compoundTerminal alkyne3,5-disubstituted pyrazole acs.org
NitrilimineNinhydrin-derived Morita−Baylis−Hillman carbonate1,3,5-trisubstituted pyrazole bohrium.comrsc.org
α-Diazo-β-ketophosphonateElectron-deficient alkeneFunctionalized pyrazole nih.gov

Multicomponent Reaction Approaches for Pyrazole Scaffolds

Multicomponent reactions (MCRs) have gained significant attention for the synthesis of pyrazoles due to their efficiency, atom economy, and the ability to generate molecular diversity in a single step. researchgate.netbeilstein-journals.orgmdpi.com These reactions involve the combination of three or more starting materials in a one-pot process to form the pyrazole core. beilstein-journals.org

A common MCR strategy involves the in situ generation of a 1,3-dielectrophile, which then reacts with a hydrazine to form the pyrazole. beilstein-journals.org For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can be used to synthesize polysubstituted pyrazoles. beilstein-journals.org Another approach involves the reaction of malononitrile, an aldehyde, and a hydrazine to produce pyrazole derivatives. beilstein-journals.org

MCRs can also be designed to construct fused pyrazole systems. For instance, a four-component reaction of a β-ketoester, hydrazine, malononitrile, and an aldehyde can lead to the formation of pyrano[2,3-c]pyrazoles. beilstein-journals.org The use of catalysts, such as Yb(PFO)₃, can enhance the efficiency of these reactions. beilstein-journals.org

Advanced and Sustainable Synthetic Techniques

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. benthamdirect.com This has led to the exploration of advanced techniques for pyrazole synthesis that aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. researchgate.netrsc.org

Flow chemistry has emerged as a powerful tool for the synthesis of pyrazoles. mdpi.com Continuous-flow reactors offer precise control over reaction parameters such as temperature and residence time, leading to improved yields and safety, especially for reactions that generate gaseous byproducts. mdpi.com For example, the synthesis of pyrazole-4-carboxylate derivatives has been achieved in good to very good yields using a flow setup. mdpi.com

Microwave-assisted and ultrasound-assisted synthesis have also been explored as green alternatives to conventional heating methods. researchgate.netbenthamdirect.comrsc.org These techniques can significantly reduce reaction times and improve yields. rsc.org Microwave irradiation, in particular, has been widely used for the synthesis of pyrazole derivatives. rsc.org

Mechanochemical activation, a solvent-free technique, offers a sustainable approach to pyrazole synthesis, although it is less commonly employed compared to microwave and ultrasound methods. rsc.org The use of green catalysts and solvent-free reaction conditions are also key aspects of developing more sustainable synthetic protocols for pyrazoles. researchgate.netbenthamdirect.com

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, and the synthesis of pyrazole derivatives is no exception. researchgate.netresearchgate.net This method significantly reduces reaction times and can lead to higher yields and purer products compared to conventional heating methods. rsc.orgnih.gov The application of microwave irradiation in the synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.gov

The key advantages of microwave-assisted synthesis include:

Rapid Reaction Rates: Microwave energy directly and efficiently heats the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes. rsc.orgmdpi.com

Higher Yields: The rapid heating and precise temperature control can minimize the formation of side products, resulting in higher isolated yields of the desired pyrazole.

Improved Purity: Shorter reaction times and fewer side reactions often translate to cleaner reaction profiles and simpler purification procedures. researchgate.net

Green Chemistry: This technique aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent or even solvent-free conditions. researchgate.netmdpi.com

A notable example is the synthesis of sugar-based pyrazole derivatives in water under microwave irradiation, which demonstrates both the efficiency and the eco-friendly nature of this approach. rsc.org Another study describes a solvent-free, microwave-assisted method for the ring-opening reactions of phenyl glycidyl (B131873) ether with various pyrazoles, achieving serviceable yields in just one minute. mdpi.com

Ultrasound-Assisted Synthesis of Pyrazole Derivatives

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium, creating localized hot spots with extreme temperatures and pressures. This phenomenon can significantly enhance reaction rates and yields. acs.org It is considered a green chemistry approach due to its energy efficiency and often milder reaction conditions compared to traditional methods. rsc.orgnih.gov

Key features of ultrasound-assisted pyrazole synthesis include:

Milder Conditions: Reactions can often be carried out at lower temperatures, which is beneficial for thermally sensitive substrates. rsc.orgnih.gov

Shorter Reaction Times: Similar to microwave irradiation, sonication can dramatically reduce the time required for a reaction to reach completion. acs.org

Catalyst-Free Reactions: In some cases, the mechanical effects of ultrasound can promote reactions without the need for a catalyst. jmchemsci.com

For instance, a simple, catalyst-free protocol for the synthesis of thiazole (B1198619) and thiazolone integrated pyrazole derivatives has been developed using ultrasonication. jmchemsci.com Another example is the efficient one-pot, four-component synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, which is catalyzed by piperidine (B6355638) under ultrasound irradiation at room temperature. acs.org This method proved effective for a library of compounds with good yields. acs.org

Mechanochemical Synthesis of Pyrazole Derivatives

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. researchgate.net This solvent-free or low-solvent technique is a highly sustainable and efficient method for organic synthesis. researchgate.net It has gained significant traction for its ability to enable novel multicomponent reactions, particularly with solid starting materials. researchgate.net

The advantages of mechanochemical synthesis for pyrazole derivatives are:

Sustainability: By eliminating or drastically reducing the need for solvents, mechanochemistry significantly lessens the environmental impact of chemical synthesis. researchgate.net

High Efficiency: Reactions are often rapid and can produce high yields of the desired products.

Novel Reactivity: This technique can sometimes lead to the formation of products that are not accessible through traditional solution-based methods. researchgate.net

A noteworthy application is the grinding-induced, sequential one-pot, three-component reaction to synthesize new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles in good to excellent yields under solvent-free conditions. researchgate.net This highlights the potential of mechanochemistry to create complex molecules in a simple and environmentally friendly manner.

Continuous Flow Synthesis Methods for Pyrazoles

Continuous flow chemistry has revolutionized chemical manufacturing by offering a safer, more efficient, and scalable alternative to traditional batch processing. mdpi.com In a flow system, reagents are continuously pumped through a reactor where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and residence time.

Benefits of continuous flow synthesis for pyrazoles include:

Enhanced Safety: The small reactor volume minimizes the risks associated with handling hazardous reagents and exothermic reactions. The in-situ generation and immediate consumption of unstable intermediates, such as diazonium salts and hydrazines, is a key safety advantage. nih.gov

Improved Yield and Purity: Precise control over reaction conditions often leads to higher yields and selectivity, reducing the formation of impurities. nih.gov

Scalability: Scaling up production is straightforward by simply extending the operation time or by using parallel reactor systems. nih.govrsc.org

Automation: Flow systems can be fully automated, ensuring high reproducibility and reducing manual labor.

A multistep continuous flow setup has been reported for the conversion of anilines to N-arylated pyrazoles, demonstrating the capability for both analog synthesis and scale-up of a single target. nih.gov Another example is the copper-catalyzed synthesis of 1,4-disubstituted pyrazoles in a continuous flow system, which can be scaled up to produce practical amounts of product within hours. rsc.org

Industrial Scale-Up Considerations for this compound Production

The industrial production of this compound and other pyrazole derivatives necessitates processes that are not only efficient and high-yielding but also safe, cost-effective, and environmentally sound. google.com Continuous flow reactors are increasingly replacing traditional batch reactors for large-scale synthesis due to their ability to provide precise control over reaction parameters, leading to consistent quality and yield.

A common industrial synthesis route for this compound involves the condensation of ethyl acetoacetate with hydrazine hydrate. In a continuous flow system, these reactants can be pumped through a tubular reactor containing a solid acid catalyst, such as Amberlyst-15. This method offers several advantages over batch processing, including a significant reduction in reaction time and the elimination of a post-reaction neutralization step, which in turn reduces waste generation by up to 40%.

Key considerations for industrial scale-up include:

Process Safety: The use of potentially hazardous reagents like hydrazine hydrate requires careful handling and process design to minimize risks. nih.gov Continuous flow systems, with their small reaction volumes and potential for in-situ reagent generation, offer a significant safety advantage.

Cost-Effectiveness: The efficiency of the process, including reaction time, yield, and the cost of raw materials and catalysts, directly impacts the economic viability of large-scale production.

Waste Reduction: Minimizing waste through high-yield reactions and the use of recyclable catalysts is a critical aspect of sustainable industrial chemistry.

Regulatory Compliance: Industrial chemical processes must adhere to strict regulatory standards regarding safety and environmental impact.

Regioselectivity and Stereocontrol in Pyrazole Ring Formation

The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two possible regioisomeric pyrazoles. conicet.gov.ar Controlling the regioselectivity of this reaction is a significant challenge in pyrazole synthesis. scholaris.ca The outcome is often influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions. beilstein-journals.org

For instance, the reaction of a monosubstituted hydrazine with a non-symmetrical 1,3-diketone can yield a mixture of pyrazole regioisomers. conicet.gov.ar The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles, often favoring one isomer over the other. conicet.gov.ar

Stereocontrol is also a critical consideration when the pyrazole ring formation creates stereogenic centers. Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in such reactions. For example, a bifunctional squaramide catalyst has been successfully employed in an enantioselective formal [3 + 3] annulation reaction of pyrazolin-5-ones with nitroallylic acetates. acs.org This method yields densely substituted tetrahydropyrano[2,3-c]pyrazoles with two adjacent stereogenic centers in a highly stereocontrolled manner. acs.org

Chemical Reactivity and Functionalization of 3 Ethoxy 5 Methyl 1h Pyrazole

Fundamental Reaction Pathways of the Pyrazole (B372694) Ring

The reactivity of the pyrazole ring is characterized by a combination of nucleophilic and electrophilic centers, as well as acidic and basic properties. mdpi.com The presence of an ethoxy group at the 3-position and a methyl group at the 5-position in 3-Ethoxy-5-methyl-1H-pyrazole influences the electron density and steric accessibility of the ring, thereby modulating its reactivity in various transformations.

Oxidation Reactions Leading to Pyrazole N-oxides

The pyrazole ring can undergo oxidation to form the corresponding pyrazole N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate. smolecule.com The oxidation of pyrazoles can lead to the formation of pyrazole 1-oxides through the introduction of an oxygen atom onto one of the ring nitrogen atoms. researchgate.net These N-oxides are valuable intermediates in organic synthesis, as they can be further functionalized or converted back to the pyrazole. researchgate.net For instance, pyrazole N-oxides can be transformed into the corresponding pyrazole by treatment with phosphorus trichloride. researchgate.net

Reduction Reactions Yielding Hydropyrazole Derivatives

Reduction of the pyrazole ring can lead to the formation of hydropyrazole derivatives, such as dihydropyrazoles. smolecule.com Common reducing agents used for this purpose include sodium borohydride (B1222165) and lithium aluminum hydride. smolecule.com These reactions involve the saturation of one or more double bonds within the pyrazole ring, leading to a change in the hybridization and geometry of the molecule. In some cases, washing a column with ethyl acetate (B1210297) during purification has been observed to lead to the reduction of a related pyrazole compound. semanticscholar.org

Electrophilic Substitution Reactions on the Pyrazole Ring

The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution reactions. mdpi.com The positions on the pyrazole ring exhibit different levels of reactivity towards electrophiles, with the C4 position being a common site for substitution. mdpi.com The regioselectivity of these reactions can be influenced by the nature of the substituents already present on the ring. mdpi.com For instance, electron-donating groups can enhance the reactivity of the ring towards electrophiles. mdpi.com In the case of this compound, the ethoxy and methyl groups are expected to influence the position of electrophilic attack.

Iodination is a notable electrophilic substitution reaction. The quick evolution of iodine or iodochloride has been observed upon heating 3-ethoxy-4-iodopyrazole in hydrochloric acid, indicating the reactivity of the pyrazole ring under these conditions. semanticscholar.orgacs.org

Nucleophilic Reactivity of the Pyrazole Scaffold

The pyrazole scaffold possesses nucleophilic character, primarily at the N1 and N2 positions of the ring. mdpi.com This nucleophilicity allows for reactions with various electrophiles. However, the reactivity can be influenced by the electronic properties of the substituents on the ring. For example, the electron-rich nature of 5-cyclopropyl-2-fluoropyridine (B1456819) has been noted to decrease its reactivity towards nucleophilic reactions. semanticscholar.orgacs.org This suggests that the electronic character of substituents on the pyrazole ring plays a crucial role in its nucleophilic behavior.

Directed Functionalization of the this compound Core

The targeted modification of the this compound structure is crucial for synthesizing new derivatives with specific properties. Transition-metal-catalyzed reactions have emerged as powerful tools for achieving this.

Transition-Metal-Catalyzed C–H Functionalization

Recent advances in organic synthesis have highlighted the utility of transition-metal-catalyzed C–H functionalization as a direct and efficient method for modifying heterocyclic compounds like pyrazoles. rsc.org This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to a wide range of derivatives. rsc.org

These reactions can be used to form new carbon-carbon and carbon-heteroatom bonds on the pyrazole ring. rsc.org The regioselectivity of C–H functionalization is a key aspect, and various strategies have been developed to control where the new functional group is introduced. rsc.org Catalysts based on metals like palladium, rhodium, and iridium are commonly employed for these transformations. acs.orgbeilstein-journals.org For instance, palladium catalysts have been successfully used for the C5-arylation of pyrazole-4-carboxylates, where the ester group acts as a removable blocking group to direct the arylation to the C5 position. academie-sciences.fr While specific examples for this compound are not detailed in the provided search results, the general principles of transition-metal-catalyzed C-H activation are applicable to this scaffold. rsc.orgacs.org

Table 1: Summary of Chemical Reactions

Reaction Type Reagents and Conditions Products
Oxidation Potassium permanganate, hydrogen peroxide smolecule.com Pyrazole N-oxides
Reduction Sodium borohydride, lithium aluminum hydride smolecule.com Hydropyrazole derivatives
Electrophilic Substitution Varies depending on the electrophile (e.g., halogens) mdpi.com Substituted pyrazole derivatives
Nucleophilic Reactivity Electrophilic partners N-functionalized pyrazoles
C-H Functionalization Transition-metal catalysts (e.g., Pd, Rh, Ir) rsc.orgacs.org C-functionalized pyrazoles
C–C Bond Formation on the Pyrazole Ring

The formation of new carbon-carbon bonds on the pyrazole ring is a cornerstone of synthetic strategies aimed at creating complex molecular architectures. For pyrazoles in general, direct C-H arylation has been a significant area of research. nih.gov A palladium-pivalate catalytic system has been identified as effective for the C-H arylation of pyrazoles, with a general reactivity trend of C5 > C4 >> C3. nih.govcapes.gov.br This inherent reactivity preference highlights the challenges in achieving regioselective functionalization.

For instance, the first direct C-H arylation of a pyrazole often occurs with good selectivity at the 5-position. nih.gov However, subsequent arylations can be less efficient due to the lower reactivity of the remaining positions. nih.gov To overcome the low reactivity of the C3 position, a "SEM switch" strategy has been developed, which involves transposing a SEM-protecting group from one nitrogen to another, effectively converting the unreactive C3 position into a more reactive C5 position. nih.govcapes.gov.br This allows for sequential arylation at the C5 and C3 positions. nih.govcapes.gov.br

While direct C-H functionalization is a powerful tool, traditional methods involving halogenated pyrazoles remain crucial. For example, the Suzuki-Miyaura cross-coupling reaction of halogenated pyrazoles with boronic acids is a widely used method for C-C bond formation. acs.orgresearchgate.netnih.gov This approach allows for the introduction of a wide range of aryl, heteroaryl, and styryl groups onto the pyrazole core. acs.orgnih.gov

Reaction TypePositionCatalyst/ReagentsKey Features
Direct C-H ArylationC5Palladium-pivalate systemHigh reactivity at C5 position. nih.govcapes.gov.br
Suzuki-Miyaura CouplingC4, C5Pd catalysts, boronic acidsVersatile method for introducing various substituents. acs.orgresearchgate.netnih.gov
DimerizationC4Thionyl chlorideFormation of 4,4'-bipyrazolones from 5-hydroxypyrazoles. beilstein-journals.org
C–Heteroatom Bond Formation (e.g., C–N, C–O) at the Pyrazole Core

The introduction of heteroatoms such as nitrogen and oxygen onto the pyrazole ring is critical for modulating the compound's physicochemical properties and biological activity. Nickel N-heterocyclic carbene (NHC) complexes have emerged as effective catalysts for a variety of C-heteroatom bond-forming reactions, including aryl aminations and thiolations. researchgate.net These reactions often proceed under mild conditions and exhibit broad substrate scope. researchgate.net

For 3-alkoxy-1H-pyrazoles, N-arylation is a key transformation. The reaction of 3-ethoxy-4-iodopyrazole with 5-cyclopropyl-2-fluoropyridine, for example, can be conducted at elevated temperatures to yield the N-arylated product, albeit sometimes in modest yields. acs.org The use of cesium carbonate in solvents like dimethylformamide or acetonitrile, often with microwave heating, is a common strategy for promoting these N-arylation reactions. acs.orgsemanticscholar.org

The synthesis of C3-hydroxyarylated pyrazoles can be achieved through the reaction of pyrazole N-oxides with arynes. scholaris.cascholaris.ca This method is significant as it does not require the C4 and C5 positions to be blocked to achieve regioselectivity at C3. scholaris.ca

Reaction TypePositionCatalyst/ReagentsKey Features
N-ArylationN1Cesium carbonate, DMF/AcetonitrileIntroduction of aryl groups at the nitrogen atom. acs.orgsemanticscholar.org
C3-HydroxyarylationC3Arynes (from pyrazole N-oxides)Regioselective introduction of hydroxyaryl groups. scholaris.cascholaris.ca
Aryl Amination/ThiolationVariousNi(NHC) complexesFormation of C-N and C-S bonds. researchgate.net
Regioselective Strategies in Pyrazole C–H Functionalization (C4 vs. C5 positions)

The regioselectivity of C-H functionalization in pyrazoles is a significant challenge due to the intrinsic reactivity differences of the C3, C4, and C5 positions. The C5 position is generally the most acidic and reactive towards deprotonation and subsequent functionalization. mdpi.comresearchgate.net The C4 position is the most nucleophilic and is susceptible to electrophilic aromatic substitution. scholaris.camdpi.comresearchgate.net The C3 position is typically the least reactive. nih.govcapes.gov.brscholaris.ca

Ligand-controlled regiodivergent C-H alkenylation of pyrazoles has been demonstrated, where the choice of catalyst and ligand system dictates the position of functionalization. nih.gov For example, an electrophilic palladium catalyst can lead to C4-alkenylation, while a different palladium system with a mono-protected amino acid ligand can direct the reaction to the C5 position. nih.gov

Directing groups can also play a crucial role in controlling regioselectivity. The pyrazole ring itself can act as a directing group in certain reactions. rsc.orgnih.gov For instance, in palladium-catalyzed reactions, the N2 site of the pyrazole can direct functionalization to specific positions on an attached aromatic ring. researchgate.net

PositionReactivityCommon Reactions
C5Most acidic, highest reactivity in C-H arylation. nih.govcapes.gov.brmdpi.comresearchgate.netDirect C-H arylation, deprotonation-functionalization. nih.govcapes.gov.brmdpi.com
C4Most nucleophilic. scholaris.camdpi.comresearchgate.netElectrophilic aromatic substitution, ligand-controlled C-H alkenylation. scholaris.camdpi.comnih.gov
C3Least reactive. nih.govcapes.gov.brscholaris.caRequires specific strategies like the "SEM switch" or use of pyrazole N-oxides. nih.govcapes.gov.brscholaris.ca
Role of Directing Groups (e.g., N2 Site) in Pyrazole Functionalization

The pyrazole moiety can function as a directing group in transition metal-catalyzed C-H functionalization reactions. rsc.orgnih.gov The Lewis basic N2 site of the pyrazole ring is often responsible for coordinating to the metal center, thereby directing the catalytic activity to a specific C-H bond, typically on a substituent attached to the pyrazole. researchgate.net This has been exploited for the ortho-selective C-H alkenylation of arenes using pyrazoles as directing groups. nih.gov

However, the pyrazole ring itself can undergo direct functionalization, which can be a competing side reaction. rsc.org The choice of catalytic system is therefore crucial. Rhodium, ruthenium, or iridium catalysts are often used to avoid direct functionalization of the pyrazole ring, whereas palladium catalysts can be employed when pyrazole C-H activation is desired. rsc.org

The pyrimidine (B1678525) core has also been leveraged as a strong directing group for C-H functionalization, followed by a scaffold hop to the corresponding pyrazole, enabling access to functionalized pyrazole-containing compounds. escholarship.org

Direct Alkylation of Pyrazoles (e.g., Allyl and Benzyl (B1604629) Groups at C5 position)

Direct alkylation of the pyrazole ring can be challenging due to issues with regioselectivity, particularly N-alkylation versus C-alkylation. However, strategies for direct C-alkylation have been developed. For instance, palladium-catalyzed C-H alkylation has been applied to complex molecules, demonstrating the potential for late-stage functionalization. acs.org

While specific examples for the direct alkylation of this compound with allyl and benzyl groups at the C5 position are not prevalent in the searched literature, the general principles of pyrazole reactivity suggest that the C5 position would be the most likely site for such a reaction, given its higher acidity. mdpi.comresearchgate.net

N-alkylation of pyrazoles is a more common and well-studied transformation. Catalyst-free Michael additions have been developed for the highly regioselective N1-alkylation of 1H-pyrazoles. acs.org

Acylation of the Pyrazole Ring for Ligand Modification

Acylation of the pyrazole ring is a valuable transformation for modifying ligands and synthesizing new derivatives. acs.org For example, the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines, can lead to the formation of pyrazole moieties. mdpi.com

In the context of this compound, acylation could potentially occur at the C4 position via electrophilic substitution, given its nucleophilic character. scholaris.camdpi.comresearchgate.net Alternatively, N-acylation is also a possibility. globalresearchonline.net The resulting acylated pyrazoles can serve as precursors for more complex structures, including condensed heterocyclic systems. beilstein-journals.org

Halogenation of this compound and Subsequent Cross-Coupling Reactions

Halogenation of the pyrazole ring provides a versatile handle for subsequent cross-coupling reactions, enabling the introduction of a wide array of functional groups. A facile and eco-friendly protocol for the halogenation of various heterocycles, including pyrazoles, has been developed using tetra-n-butylammonium halides (TBAX) as the halogenating agent in the presence of Oxone. researchgate.netnih.gov This method has been successfully applied to produce halogenated pyrazoles in high yields. researchgate.netnih.gov

Specifically, this compound can be brominated at the C4 position by reacting it with N-bromosuccinimide in acetonitrile. acs.org The resulting 4-bromo-3-ethoxy-5-methyl-1H-pyrazole is a key intermediate for further functionalization. acs.org

These halogenated pyrazoles are excellent substrates for various cross-coupling reactions, most notably the Suzuki-Miyaura reaction. acs.orgresearchgate.netnih.gov This reaction allows for the formation of C-C bonds by coupling the halogenated pyrazole with a range of aryl, heteroaryl, and styryl boronic acids or esters. acs.orgnih.gov It has been observed that bromo and chloro derivatives of pyrazoles are often superior to iodo derivatives in Suzuki-Miyaura reactions due to a reduced tendency for dehalogenation. acs.orgresearchgate.netnih.gov These cross-coupling reactions have been utilized to synthesize arylated, alkynylated, and sulfenated pyrazoles. researchgate.netnih.gov

Halogenation ReagentPositionSubsequent ReactionProduct Type
N-bromosuccinimideC4Suzuki-Miyaura Coupling4-Aryl/Heteroaryl/Styryl pyrazoles. acs.orgresearchgate.netnih.govacs.org
TBAI/OxoneC4Suzuki-Miyaura, Sonogashira, etc.Arylated, alkynylated, sulfenated pyrazoles. researchgate.netnih.gov
TBAB/OxoneC4Cross-CouplingBrominated pyrazoles for further functionalization. researchgate.netnih.gov
TBACl/OxoneC4Cross-CouplingChlorinated pyrazoles for further functionalization. researchgate.netnih.gov

Formation of Condensed Heterocyclic Systems from this compound and its Derivatives

The pyrazole nucleus, particularly when appropriately substituted, serves as a versatile precursor for the synthesis of various fused heterocyclic systems. The presence of functional groups on the pyrazole ring dictates the type of annelation reaction and the resulting fused system.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles that have garnered significant attention due to their diverse biological activities. mdpi.com A primary and widely studied method for their synthesis involves the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds such as β-dicarbonyl compounds or their synthetic equivalents. mdpi.comrsc.org This approach allows for the introduction of various substituents on the resulting pyrazolo[1,5-a]pyrimidine (B1248293) ring system. mdpi.com

The reaction of 3-amino-5-methyl-1H-pyrazole with various β-enaminones under microwave irradiation provides a highly efficient route to 2,7-disubstituted pyrazolo[1,5-a]pyrimidines in high yields. mdpi.com The use of β-enaminones as the 1,3-biselectrophilic partner often leads to enhanced reactivity compared to traditional 1,3-dicarbonyl compounds. mdpi.com

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to highly substituted pyrazolo[1,5-a]pyrimidines. researchgate.net For instance, the three-component condensation of a 3,5-diaminopyrazole derivative with triethyl orthoformate and a compound containing an activated methylene (B1212753) group can yield substituted pyrazolo[1,5-a]pyrimidines. researchgate.net

The general synthetic strategy is outlined below:


Scheme 1: General Synthesis of Pyrazolo[1,5-a]pyrimidines

graph TD
    A[3-Aminopyrazole Derivative] --> C{Reaction};
    B[1,3-Bielectrophile 
 (e.g., β-Dicarbonyl, β-Enaminone)] --> C;
    C --> D[Pyrazolo[1,5-a]pyrimidine];

Beyond pyrazolo[1,5-a]pyrimidines, derivatives of this compound can be utilized to synthesize other important fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines.

Pyrazolo[3,4-b]pyridine Synthesis

Pyrazolo[3,4-b]pyridines are another significant class of fused heterocycles. mdpi.com A common synthetic route involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. mdpi.commdpi.com For instance, the condensation of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones in the presence of a catalyst like ZrCl₄ can yield pyrazolo[3,4-b]pyridine derivatives. mdpi.com

The Friedländer condensation is another powerful method for constructing the pyridine (B92270) ring onto a pre-existing pyrazole core. semanticscholar.org This reaction typically involves the condensation of a 5-aminopyrazole-4-carbaldehyde with a compound containing an active methylene group, such as a ketone or nitrile, in the presence of a base. semanticscholar.org

The synthesis of pyrazolo[3,4-b]pyridines can also be achieved through the Gould-Jacobs reaction, where a 5-aminopyrazole reacts with diethyl ethoxymethylenemalonate. researchgate.net This reaction proceeds through a series of steps to form the fused pyridine ring. mdpi.com


Table 1: Examples of Reagents for Fused Pyridine Ring Formation

Reagent TypeSpecific ExampleResulting Fused SystemReference
α,β-Unsaturated KetoneChalconesPyrazolo[3,4-b]pyridine mdpi.com
1,3-Dicarbonyl CompoundAcetylacetone (B45752)Pyrazolo[3,4-b]pyridine mdpi.com
Acetonitrile DerivativeMalononitrilePyrazolo[3,4-b]pyridine-5-carbonitrile semanticscholar.org
β-KetoesterEthyl acetoacetate (B1235776)Pyrazolo[3,4-b]pyridine-5-carboxylate semanticscholar.org

Pyrazolo[1,5-a]pyrimidine Synthesis

N-Substitution Reactions and their Influence on Pyrazole Reactivity

The nitrogen atoms of the pyrazole ring are nucleophilic and can readily undergo substitution reactions with various electrophiles. nih.govsci-hub.st The regioselectivity of these N-substitution reactions is a critical aspect and is influenced by several factors, including the nature of the substituent on the pyrazole ring, the electrophile, and the reaction conditions. sci-hub.stencyclopedia.pub

N-unsubstituted pyrazoles exist as a mixture of tautomers, which can complicate N-substitution reactions, often leading to a mixture of regioisomers. encyclopedia.pub However, regioselective N-alkylation and N-arylation can be achieved under specific conditions. sci-hub.st For instance, the use of K₂CO₃ in DMSO has been shown to be an effective system for the regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles. sci-hub.st

The nature of the substituent at the C3 position of the pyrazole ring plays a significant role in directing the incoming electrophile. Theoretical calculations have shown that for 3-substituted pyrazoles, the major negative charge is concentrated on the pyrrole-like nitrogen (N1), making it the more nucleophilic center. encyclopedia.pubmdpi.com

The reactivity of the electrophile also influences the outcome of the reaction. More reactive and less sterically hindered electrophiles tend to provide higher yields and regioselectivity in N-substitution reactions, suggesting an Sₙ2-type mechanism. sci-hub.st

The introduction of a substituent on the nitrogen atom can significantly alter the electronic properties and reactivity of the pyrazole ring. For example, N-substitution can decrease the aromaticity of the pyrazole ring, particularly if the substituent is electron-withdrawing. researchgate.net This change in aromaticity can, in turn, affect the reactivity of the ring towards further functionalization.


Table 2: Conditions for Regioselective N-Substitution of 3-Substituted Pyrazoles

ReagentsConditionsPosition of SubstitutionReference
Alkyl Halide, K₂CO₃DMSO, Room TemperatureN1 sci-hub.st
Aryl Halide, K₂CO₃DMSO, Room TemperatureN1 sci-hub.st
2-Fluoropyridine, Heat-N-arylation acs.orgnih.gov
Benzyl Bromide, BaseRoom TemperatureN-benzylation sci-hub.st

Coordination Chemistry and Catalytic Applications of 3 Ethoxy 5 Methyl 1h Pyrazole Derivatives

3-Ethoxy-5-methyl-1H-pyrazole as a Ligand Precursor in Coordination Chemistry

The utility of this compound in coordination chemistry stems from its capacity to act as a starting material for more elaborate ligand structures. The inherent reactivity of the pyrazole (B372694) ring, combined with the electronic influence of its ethoxy and methyl substituents, makes it a prime candidate for constructing ligands with tailored properties for specific applications in materials science and catalysis. researchgate.netnih.gov

The flexible nature of the pyrazole ring allows for its incorporation into a wide variety of ligand frameworks, from simple monodentate structures to complex multidentate chelators. nih.gov Derivatives of this compound can be functionalized to create ligands with multiple donor sites, leading to the formation of stable metal complexes. researchgate.net Synthetic strategies often involve reactions at the N1 position of the pyrazole ring, allowing for the connection of the pyrazole unit to other coordinating groups or backbones. evitachem.com

Key examples of ligand architectures derived from pyrazole precursors include:

Pincer Ligands: These are tridentate ligands that bind to a metal center in a meridional fashion. Pincer frameworks like 2,6-bis(1H-pyrazol-3-yl)pyridines (bpp) are prominent examples where pyrazole units are attached to a central pyridine (B92270) ring. rsc.orgmdpi.com The synthesis of such ligands demonstrates a modular approach where substituted pyrazoles can be used to control the steric and electronic environment around the metal. researchgate.net

Tripodal Ligands: These ligands feature three pyrazole-containing arms extending from a central atom or group. Syntheses have been reported where 1-(hydroxymethyl)pyrazole derivatives are condensed with amines to form tripodal structures. researchgate.netresearchgate.net This methodology allows for the creation of a coordinating cavity that can encapsulate a metal ion.

Hybrid P,N-Ligands: Ligands incorporating both a "hard" nitrogen donor from the pyrazole and a "soft" phosphorus donor can be synthesized. arkat-usa.org These pyrazole-tethered phosphine (B1218219) ligands are effective in catalysis, and their properties can be modulated by substituents on the pyrazole ring. arkat-usa.org

Table 1: Examples of Ligand Architectures Derived from Pyrazole Precursors

Ligand Type General Structure/Description Synthetic Precursor Example Potential Application Reference(s)
Pincer (bpp-type) Two pyrazole units linked by a pyridine at the 2 and 6 positions. Substituted pyrazoles Catalysis, Materials Chemistry rsc.orgmdpi.com
Tripodal Three pyrazole-containing arms linked to a central atom (e.g., Nitrogen). 1-(hydroxymethyl)pyrazole derivatives Catalysis, Bioinorganic Modeling researchgate.netresearchgate.net
Hybrid P,N-Ligands A phosphine group tethered to a pyrazole ring. Pyrazole derivatives Homogeneous Catalysis arkat-usa.org
Bis-pyrazole Two pyrazole units linked by a flexible or rigid backbone. 1H-pyrazole Catalysis mdpi.com

Protic pyrazoles, which are unsubstituted at the N1 position, possess an acidic N-H proton and are versatile in coordination chemistry due to their proton-responsive nature. mdpi.comresearchgate.net When a protic pyrazole ligand coordinates to a Lewis acidic metal center, the acidity of this N-H proton is enhanced. nih.gov This feature is central to the concept of metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in chemical transformations. mdpi.com

The coordination behavior can be described as follows:

Neutral Coordination: The ligand binds to the metal center as a neutral molecule through its sp2-hybridized nitrogen atom, leaving the N-H group intact. researchgate.net This N-H group can then form hydrogen bonds with counter-anions or solvent molecules. rsc.org

Deprotonation and Pyrazolato Formation: In the presence of a base, the acidic N-H proton can be removed, transforming the neutral pyrazole ligand into an anionic "pyrazolato" ligand. dntb.gov.ua This deprotonation alters the electronic properties of the complex and can open up a coordination site or facilitate a reaction. rsc.org

Proton-Responsive Pincers: In pincer ligands like 2,6-bis(pyrazol-3-yl)pyridine (bpp), the pyrazolyl arms act as proton-responsive sites. rsc.org The complex can exist in a neutral, deprotonated, or even dicationic protonated form, each with distinct properties and reactivity. rsc.org This proton-responsiveness is crucial for applications in small molecule activation and catalysis. rsc.orgmdpi.com For instance, the deprotonation of a bpp ligand was observed in the formation of heptacoordinated Mo(II) complexes, highlighting the ligand's active role in stabilizing the metal center. rsc.org

Design and Synthesis of Pyrazole-Based Ligands

Metal Complex Formation and Structural Aspects

The structural diversity of complexes formed with pyrazole-derived ligands is vast, encompassing various coordination numbers, geometries, and nuclearities (from mononuclear to polynuclear). researchgate.netresearchgate.net The specific structure adopted is influenced by the ligand's design, the choice of metal ion, and the reaction conditions. acs.org

Ligands derived from precursors like this compound can coordinate to metal centers in several distinct modes, a versatility that is a hallmark of pyrazole chemistry. researchgate.net

Monodentate Coordination: The ligand binds to a single metal center through one of its nitrogen atoms. This is common for simple, non-chelating pyrazole derivatives. researchgate.net

Bidentate Chelation: When the pyrazole ring is part of a larger molecule with a second donor site, such as in 3-(2-pyridyl)pyrazole, it can form a stable chelate ring with the metal ion. rsc.org This mode is similar to the well-known 2,2'-bipyridine (B1663995) ligands. researchgate.net

Bridging Coordination: Following deprotonation, the resulting pyrazolato anion can bridge two metal centers. researchgate.net This bridging can lead to the formation of dinuclear or polynuclear complexes, with the two nitrogen atoms of the pyrazole ring binding to different metal ions. rsc.org This mode is fundamental in constructing complex supramolecular architectures. mdpi.com

A key advantage of using pyrazole-based ligands is the ability to systematically modify their structure to fine-tune the properties of the resulting metal complexes. researchgate.netfiu.edu By altering the substituents on the pyrazole ring—analogous to the ethoxy and methyl groups on the parent compound—one can precisely control the steric and electronic environment around the coordinated metal ion. arkat-usa.orgacs.org

Electronic Tuning: Introducing electron-donating or electron-withdrawing groups onto the pyrazole framework directly impacts the electron density at the metal center. mdpi.com For example, in ruthenium(II) complexes, increasing the electron-donating ability of substituents on a cyclometalated ligand can lead to a red shift in absorption and emission spectra and a decrease in the redox potential of the complex. mdpi.com

Steric Tuning: Incorporating bulky substituents on the pyrazole ring can influence the coordination geometry of the complex, control access of substrates to the metal center in catalytic applications, and affect the nuclearity of the complex. arkat-usa.orgacs.org

Property Modulation: These modifications allow for the rational design of complexes with specific desired properties. This includes tuning photoluminescent colors in lanthanide complexes mdpi.com, enhancing catalytic activity for cross-coupling reactions arkat-usa.org, and stabilizing specific oxidation states of the metal. rsc.org

Coordination Modes of Pyrazole-Derived Ligands

Applications in Homogeneous Catalysis

Metal complexes featuring pyrazole-derived ligands have demonstrated significant potential as catalysts in a variety of homogeneous reactions. mdpi.comajgreenchem.com The tunability of the ligand framework allows for the optimization of catalytic activity and selectivity. arkat-usa.org The proton-responsive nature of protic pyrazole ligands is particularly advantageous, enabling metal-ligand cooperation to facilitate bond activation and cleavage. nih.govmdpi.com

Table 2: Catalytic Applications of Metal Complexes with Pyrazole-Derived Ligands

Catalyst System (Metal + Ligand) Catalytic Reaction Key Findings Reference(s)
Palladium / Pyrazole-tethered phosphine Suzuki Cross-Coupling The P,N-ligand was effective for coupling aryl bromides with phenylboronic acid. arkat-usa.org
Palladium / Pyrazole-tethered phosphine Amination Reaction The same catalyst facilitated the amination of aryl bromides and triflates. arkat-usa.org
Copper(II) / Tripodal pyrazole-based ligands Catechol Oxidation In-situ generated complexes catalyzed the oxidation of catechol to o-quinone using atmospheric dioxygen. researchgate.netresearchgate.net
Ruthenium / Protic tripodal pyrazole ligand N-N Bond Cleavage The complex catalyzed the disproportionation of 1,2-diphenylhydrazine, with the proton-responsive unit being crucial for activity. mdpi.com

These examples underscore the catalytic utility of complexes derived from pyrazole precursors. The synthesis of a palladium complex with a pyrazole-tethered phosphine ligand created an efficient catalyst for both Suzuki coupling and amination reactions. arkat-usa.org Furthermore, copper(II) complexes formed in situ with tripodal pyrazole ligands have shown the ability to catalyze the aerobic oxidation of catechol, with the catalytic activity depending on the specific ligand structure. researchgate.net The mechanistic role of the protic N-H group in such catalytic cycles is an area of active research, often involving cooperative proton and electron transfer steps. mdpi.com

Palladium-Catalyzed Reactions Employing Pyrazole-Ether Ligands (e.g., Heck Reaction)

Pyrazole-ether hybrid ligands, which can be synthesized from precursors like this compound, have emerged as effective ligands for palladium-catalyzed cross-coupling reactions, most notably the Heck reaction. uab.catuab.cat The Heck reaction is a cornerstone of C-C bond formation in organic synthesis, coupling aryl or vinyl halides with alkenes. organic-chemistry.org The incorporation of an ether functional group onto the pyrazole scaffold creates a bidentate N,O-ligand that can effectively stabilize the palladium catalyst.

Research has demonstrated that palladium(II) complexes featuring N1-substituted pyrazole-ether ligands are efficient catalysts for the Heck reaction under mild conditions. uab.cat These phosphine-free ligands offer advantages such as stability in air and at elevated temperatures. uab.cat The flexibility and versatility of the pyrazole-ether ligand structure allow it to adapt to various coordination geometries, which is crucial for the catalytic cycle. uab.cat Studies comparing different N1-substituents on the pyrazole ring have shown that the nature of the ether-containing side arm significantly influences the catalyst's activity. uab.cat For instance, certain pyrazole-ether ligands have enabled palladium catalysts to be active even for the more challenging activation of aryl chlorides. uab.cat

Beyond the Heck reaction, these ligand systems have also been successfully applied in other palladium-catalyzed processes like the Suzuki-Miyaura cross-coupling, further highlighting their versatility. mdpi.comrsc.org

Table 1: Performance of Palladium-Pyrazole Catalytic Systems
Catalyst SystemReaction TypeSubstratesKey FindingsReference
Pd(II) with N1-substituted pyrazole-ether ligandsHeck ReactionAryl halides and alkenesEfficient, phosphine-free system; stable to air and temperature; active for aryl chlorides. uab.cat
Pd(OAc)₂ with pyrazolyl analogues of XantphosSuzuki-MiyauraAryl halides and aryl boronic acidsSymmetrical bis-pyrazolyl analogues were most active, providing moderate to excellent yields. mdpi.com
Pd(II) complexes with bulky bis(pyrazolyl) ligandsSuzuki-MiyauraBromobenzene and phenylboronic acidAchieved up to 98% conversion; activity influenced by electronic properties of substrates. rsc.org
Pd NPs stabilized with pyrazole-alkylether ligandsSuzuki-Miyaura / HomocouplingAryl halidesChemoselectivity differs from molecular complexes, with reactions occurring on the nanoparticle surface. rsc.org

Copper-Catalyzed Oxidation Reactions using Pyrazole-Based Ligands (e.g., Catechol to o-Quinone)

Pyrazole-based ligands are widely used to create biomimetic models of copper-containing enzymes, particularly catechol oxidase. jocpr.com This enzyme catalyzes the oxidation of catechols to their corresponding o-quinones, a reaction of significant biological and industrial importance. jocpr.com Copper complexes formed in-situ with pyrazole derivatives act as effective catalysts for the aerial oxidation of catechol. jocpr.combohrium.com

Studies have shown that the catalytic activity of these copper-pyrazole systems is highly dependent on several factors:

Nature of the Ligand: The substituents on the pyrazole ring influence the electronic and steric environment of the copper center, affecting catalytic efficiency. jocpr.combohrium.com

Metal Salt Anion: The counter-anion of the copper salt (e.g., acetate (B1210297), sulfate (B86663), nitrate) can impact the formation and reactivity of the active complex, with acetate and sulfate anions often yielding better results. bohrium.comcnr.it

Solvent: The choice of solvent (e.g., methanol (B129727), THF, acetonitrile) plays a critical role, influencing the solubility of reactants and the stability of catalytic intermediates. bohrium.combohrium.com For example, some systems show high activity in methanol or THF, while being inactive in acetonitrile. bohrium.com

Ligand-to-Metal Ratio: The stoichiometry between the pyrazole ligand and the copper salt can significantly alter the reaction rate. mdpi.com

The mechanism is believed to involve the coordination of the pyrazole ligand to the copper(II) center, followed by the binding of the catechol substrate to form a ternary complex. jmaterenvironsci.com Subsequent electron transfer and interaction with dioxygen lead to the formation of o-quinone and regeneration of the catalyst. jmaterenvironsci.comuniversiteitleiden.nl

Table 2: Copper-Pyrazole Catalysts for Catechol Oxidation
Ligand/Copper SaltSolventLigand:Metal RatioMax. Reaction Rate (Vmax)Key FindingsReference
L4 / CuSO₄MethanolNot specified"Excellent catalytic activities"Reaction rates depend on solvent, metal ion, anion, and ligand/metal ratio. bohrium.com
L4 / Cu(CH₃COO)₂THF1:227.449 µmol·L⁻¹·min⁻¹Highest rate observed among tested systems; demonstrates influence of solvent and metal salt. jocpr.com
L2 / Cu(CH₃COO)₂Methanol2:141.67 µmol·L⁻¹·min⁻¹Good catalytic activity; highlights the importance of ligand concentration. cnr.itmdpi.com
L6 / Cu(CH₃COO)₂THFNot specified5.596 µmol·L⁻¹·min⁻¹Showed the highest catecholase-like activity in the study; no activity in acetonitrile. bohrium.com

Ruthenium-Catalyzed Transformations with Protic Pyrazole Complexes (e.g., CO2 Hydrogenation, Transfer Hydrogenation)

Protic pyrazole ligands, which possess an N-H group, are particularly effective in designing ruthenium catalysts for hydrogenation reactions. The acidic proton on the pyrazole ring can participate directly in the catalytic cycle, often leading to enhanced activity through metal-ligand cooperation. nih.govdntb.gov.ua

Transfer Hydrogenation: Ruthenium(II) complexes bearing protic pyrazole-based ligands have demonstrated exceptionally high activity in the transfer hydrogenation of ketones to alcohols, using isopropanol (B130326) as the hydrogen source. acs.orgresearchgate.net The presence of the β-N-H functionality in the pyrazole arm has been shown to cause a remarkable acceleration in the reaction rate, achieving turnover frequencies (TOFs) up to 720,000 h⁻¹. acs.orgresearchgate.net These catalysts are also effective for the transfer hydrogenation of a broader range of substrates, including nitriles, alkenes, and alkynes. scholaris.cacore.ac.uk

CO₂ Hydrogenation: The conversion of carbon dioxide into valuable chemicals like formic acid is a critical area of research for carbon capture and utilization. Ruthenium complexes with proton-responsive pyrazole ligands have been identified as effective catalysts for the hydrogenation of CO₂. mdpi.comnih.gov The protic nature of the ligand is crucial for facilitating the steps of the catalytic cycle, which may involve the heterolytic cleavage of dihydrogen. nih.gov The mechanism is proposed to involve the deprotonation of the pyrazole ligand to create a more active pyrazolato-ruthenium species, which then reacts with CO₂ and H₂. mdpi.com

Table 3: Ruthenium-Protic Pyrazole Catalysts in Hydrogenation Reactions
Catalyst TypeReactionSubstrateKey FindingsReference
Ru(II) pyrazolyl–pyridyl–pyrazole complexTransfer HydrogenationKetonesExceptionally high activity (TOF up to 720,000 h⁻¹); β-NH group provides remarkable rate acceleration. acs.orgresearchgate.net
Ru(II) pincer-type protic pyrazole complexTransfer HydrogenationAcetophenonesProtic pyrazole arm significantly accelerates the reaction compared to non-protic analogues. nih.gov
Ru(II) with P-N chelate protic pyrazole ligandTransfer HydrogenationNitriles, Alkenes, EstersBroad substrate scope, demonstrating versatility of the catalytic system. nih.govscholaris.ca
Ru(II) with protic pyrazole ligandCO₂ HydrogenationCO₂Effective catalysis for the formation of formic acid; protic ligand is essential. mdpi.com

Iridium-Catalyzed Asymmetric Reactions

Iridium complexes featuring pyrazole-based ligands have proven to be powerful catalysts for asymmetric synthesis, where the creation of a specific enantiomer of a chiral molecule is desired. The pyrazole ligand often plays a crucial role as a co-ligand or mediator, influencing both the reactivity and the stereochemical outcome of the reaction. nih.govrsc.org

A notable application is in the asymmetric transfer hydrogenation (ATH) of ketones. Chiral-at-metal iridium(III) complexes, which are octahedral complexes where the chirality originates from the arrangement of achiral ligands around the metal center, can catalyze the ATH of various ketones with excellent enantioselectivities (up to 99% ee). nih.gov The addition of a pyrazole co-ligand has been shown to dramatically improve both the catalytic rate and the enantioselectivity. rsc.org The N-H group of the pyrazole is believed to participate in the hydrogen transfer step, forming a hydrogen bond with the ketone's oxygen atom in the transition state. nih.govrsc.org

More recently, iridium catalysis with a pyrazole mediator has been employed for the asymmetric α-alkylation of aldehydes with unactivated alkenes. acs.org In this system, the pyrazole first condenses with the aldehyde to form an N-alkenyl pyrazole intermediate. The pyrazole's nitrogen atom then directs a chiral iridium catalyst to activate a specific C-H bond, leading to a highly branched-selective and enantioselective alkylation. acs.org

Table 4: Iridium-Pyrazole Systems in Asymmetric Catalysis

Mechanistic Studies of Catalytic Processes Involving this compound Ligands

Understanding the underlying mechanisms of catalytic reactions is crucial for the rational design of more efficient catalysts. For processes involving pyrazole ligands, two interconnected concepts are of central importance: metal-ligand cooperation and proton-coupled electron transfer.

Elucidating the Role of Metal-Ligand Cooperation

Metal-ligand cooperation (MLC) refers to catalytic mechanisms where the ligand is not merely a spectator that tunes the metal's properties but actively participates in bond-making and bond-breaking steps. rsc.org Protic pyrazole ligands are archetypal cooperating ligands. The pyrazole N-H group can be reversibly deprotonated, allowing the ligand to switch between a neutral, L-type donor and an anionic, X-type (pyrazolato) donor. nih.gov

This proton-responsive behavior is key to many catalytic cycles. For example, in the transfer hydrogenation of ketones catalyzed by ruthenium-pyrazole complexes, the pyrazolato form generated after deprotonation can act as a Brønsted base to activate the hydrogen source (e.g., isopropanol), while the protonated pyrazole form can act as a Brønsted acid to deliver a proton to the substrate. nih.govacs.org This bifunctional catalysis avoids the formation of highly charged intermediates and lowers the activation energy of the reaction. rsc.orgacs.org

Stoichiometric studies have provided direct evidence for MLC. For instance, protic pyrazole-ruthenium complexes have been shown to promote the C-O and C-H bond cleavage of a propargylic alcohol, a process facilitated by the pyrazolato ligand acting as an internal base. rsc.orgrsc.org The control experiments confirm that both a labile site on the metal and the protic N-H group on the ligand are essential for this reactivity. rsc.org

Investigation of Proton-Coupled Electron Transfer Mechanisms

Proton-coupled electron transfer (PCET) is a fundamental process in which an electron and a proton are transferred together in a single kinetic step or in rapid succession. rsc.org Such pathways are often more energetically favorable than the separate transfer of a proton and an electron. The management of both protons and electrons is critical for many multi-electron redox reactions. rsc.org

The N-H group of pyrazole ligands makes them ideal candidates for facilitating PCET. In catalytic cycles, the pyrazole can act as a proton relay, ensuring that electron transfer is coupled with efficient proton management. nih.gov For example, mechanistic studies on the oxidation of hydrazine (B178648) by a ruthenium-pyrazole complex proposed a mechanism involving multiple and bidirectional PCET between the metal-ligand platform and the substrate. nih.gov This concerted movement of protons and electrons helps to overcome the kinetic and thermodynamic barriers associated with the reaction. rsc.org

In the context of photocatalysis, photo-excitation of a ruthenium(II) complex with pyrazole ligands was shown to weaken the distal N-H bonds, enabling an excited-state PCET event. researchgate.net This demonstrates that pyrazole ligands can mediate PCET not only in thermal catalysis but also in light-driven chemical transformations.

Advanced Characterization and Computational Analysis of 3 Ethoxy 5 Methyl 1h Pyrazole and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of synthesized 3-Ethoxy-5-methyl-1H-pyrazole. Each technique offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically displays distinct signals corresponding to each type of proton in the molecule. A singlet is observed for the proton at the 4-position of the pyrazole (B372694) ring (H-4). The ethoxy group gives rise to a quartet for the methylene (B1212753) (-OCH₂CH₃) protons and a triplet for the methyl (-OCH₂CH₃) protons, both showing a coupling constant (J) of approximately 7.0 Hz. The methyl group at the 5-position (C5-CH₃) appears as a singlet. In some cases, long-range coupling can be observed between the H-4 proton and the methyl group protons.

For a derivative, 1-Hydroxymethyl-3-ethoxy-5-methylpyrazole, the ¹H NMR spectrum shows a singlet for the pyrazole ring proton, a singlet for the CH₂OH protons, a quartet for the ethoxy methylene protons, a singlet for the methyl group at position 5, and a triplet for the ethoxy methyl protons. mdpi.comresearchgate.net

¹H NMR Spectroscopic Data for this compound and a Derivative
CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
This compound (in CDCl₃)H-45.90sN/A
-OCH₂CH₃4.12q7.0
C5-CH₃2.33sN/A
-OCH₂CH₃1.44t7.0
1-Hydroxymethyl-3-ethoxy-5-methylpyrazole (in CDCl₃)CH (pyrazole ring)6.50sN/A mdpi.comresearchgate.net
CH₂OH5.52sN/A mdpi.comresearchgate.net
-CH₂CH₃4.35-4.25qN/A mdpi.comresearchgate.net
-CH₃ (pyrazole ring)2.35sN/A mdpi.comresearchgate.net
-CH₂CH₃1.35-1.27tN/A mdpi.comresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. For this compound, distinct signals are observed for the three pyrazole ring carbons (C-3, C-4, and C-5) and the two carbons of the ethoxy group. The carbon attached to the oxygen (C-3) and the carbon bearing the methyl group (C-5) are typically found at lower fields, while the C-4 carbon appears at a higher field. The ethoxy group carbons also show characteristic chemical shifts.

For a related derivative, 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole, the ¹³C NMR spectrum shows signals for the pyrazole ring carbons, the phenyl group carbons, and the ethoxy and methyl group carbons. rsc.org

¹³C NMR Spectroscopic Data for this compound and a Derivative
CompoundCarbonChemical Shift (δ, ppm)Reference
This compound (in CDCl₃)C-3154.6
C-5148.3
-OCH₂CH₃67.5
C5-CH₃14.6
5-ethoxy-3-methyl-1-phenyl-1H-pyrazole (in CDCl₃)C-3154.6 rsc.org
C-5148.3 rsc.org
Phenyl C138.8, 128.6, 125.5, 121.6 rsc.org
C-486.1 rsc.org
-OCH₂CH₃67.5 rsc.org
-OCH₂CH₃14.6 rsc.org
-CH₃14.5 rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands. A key feature is the N-H stretching vibration of the pyrazole ring, which typically appears in the region of 3150–3100 cm⁻¹. The C=N stretching vibration of the pyrazole ring is observed around 1595 cm⁻¹. The asymmetric and symmetric C-O-C stretching vibrations of the ethoxy group are found at approximately 1230 cm⁻¹ and 1122 cm⁻¹, respectively. For the derivative 1-Hydroxymethyl-3-ethoxy-5-methylpyrazole, additional characteristic peaks would be expected, such as a broad O-H stretch from the hydroxymethyl group. mdpi.comresearchgate.net

Key IR Absorption Bands for this compound
Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
N-H (pyrazole)Stretch3150–3100
C=N (pyrazole ring)Stretch1595
C-O-C (ethoxy)Asymmetric Stretch1230
C-O-C (ethoxy)Symmetric Stretch1122

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and can provide structural information through fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecular ion peak [M]⁺ for this compound is observed at a mass-to-charge ratio (m/z) of 126, which corresponds to its molecular weight. This peak is often the base peak. Characteristic fragment ions are also observed, such as a peak at m/z 98, corresponding to the loss of an ethylene (B1197577) oxide molecule ([M – C₂H₄O]⁺), and a peak at m/z 81, representing the pyrazole core ([C₃H₅N₂]⁺).

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a very precise measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. For this compound, high-resolution analysis of the molecular ion confirms the mass to be approximately 126.0793, which is in close agreement with the calculated value.

Electrospray Ionization (ESI): ESI is a soft ionization technique often used for more fragile molecules. For derivatives like 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole, the protonated molecular ion [M+H]⁺ can be observed. rsc.org

Mass Spectrometry Data for this compound
TechniqueIonm/zReference
EI-MS[M]⁺126
[M – C₂H₄O]⁺98
[C₃H₅N₂]⁺81
HR-MS[M]⁺126.0793 (observed)

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry. For this compound (C₆H₁₀N₂O), the calculated elemental composition is approximately C, 57.12%; H, 7.99%; and N, 22.21%. oup.com Experimental values are expected to be in close agreement with these calculated percentages, confirming the compound's purity and elemental makeup. oup.com

Elemental Analysis Data for this compound (C₆H₁₀N₂O)
ElementCalculated (%)Found (%)Reference
Carbon (C)57.1256.86 oup.com
Hydrogen (H)7.998.10 oup.com
Nitrogen (N)22.2122.25 oup.com

Mass Spectrometry (MS, HR-MS, ESI) for Molecular Mass and Fragmentation Analysis

Computational Chemistry Methodologies

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrazole derivatives, DFT calculations can predict various properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgderpharmachemica.com

The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. derpharmachemica.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive. nih.gov For pyrazole derivatives, DFT calculations have been employed to study their electronic properties and predict their reactivity. rsc.orgresearchgate.net For instance, in a study of pyrazole-hydrazone derivatives, the HOMO-LUMO energy gaps were calculated to be around 4.38 eV and 5.75 eV for different structures, indicating their relative stability. nih.gov While specific DFT data for this compound was not found in the provided search results, such calculations would be a valuable tool to understand its electronic behavior and potential reactivity in various chemical transformations.

Molecular Docking Simulations for Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with its protein target. In the context of this compound and its derivatives, molecular docking studies have been pivotal in elucidating their potential as enzyme inhibitors.

While specific docking studies on this compound are not extensively documented in publicly available research, studies on closely related derivatives provide significant insights. For instance, a derivative, 2-(4-benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-methylpyridine, has been identified as an inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway. nih.govacs.orgacs.org Inhibition of DHODH is a validated strategy for the treatment of autoimmune diseases and cancer. nih.govacs.orgacs.org Docking simulations of this class of compounds into the ubiquinone binding site of DHODH have revealed crucial interactions that contribute to their inhibitory activity.

Furthermore, the broader class of pyrazole derivatives has been the subject of numerous molecular docking investigations against various therapeutic targets. These studies highlight the versatility of the pyrazole scaffold in forming key interactions within protein active sites. For example, pyrazole derivatives have been docked into the active site of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. mdpi.comnih.govshd-pub.org.rsresearchgate.netnih.gov These simulations have shown that the pyrazole core can engage in π-π stacking interactions with aromatic residues like tryptophan and phenylalanine, while substituents on the pyrazole ring can form hydrogen bonds and van der Waals interactions with other residues in the active site. mdpi.comnih.gov

Similarly, pyrazole derivatives have been investigated as inhibitors of carbonic anhydrase and epidermal growth factor receptor (EGFR) kinase through molecular docking. nih.govacs.org The docking poses of these compounds have helped to rationalize their biological activities and guide the design of more potent and selective inhibitors. The insights gained from these studies on various pyrazole derivatives can be extrapolated to predict the potential binding modes of this compound with different protein targets. The ethoxy group at the 3-position can act as a hydrogen bond acceptor, while the methyl group at the 5-position can participate in hydrophobic interactions.

Table 1: Examples of Molecular Docking Studies on Pyrazole Derivatives

Pyrazole Derivative ClassTarget EnzymeKey Interactions Observed in Docking
2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidinesHuman Dihydroorotate Dehydrogenase (DHODH)Interactions within the ubiquinone binding site. nih.govacs.orgacs.org
Pyrazole-pyridazine derivativesAcetylcholinesterase (AChE)Hydrogen bonding with Phe295 and Arg296. mdpi.com
3-Aryl-1-phenyl-1H-pyrazole derivativesAcetylcholinesterase (AChE)π-π interactions with Trp84 and Phe330. nih.gov
1H-Pyrazole-1-carbothioamide derivativesEpidermal Growth Factor Receptor (EGFR) KinaseBinding within the EGFR kinase protein target. acs.org
Substituted pyrazole compoundsCarbonic Anhydrase (hCA I and II)Interactions with the enzyme active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. For pyrazole derivatives, several QSAR studies have been conducted to understand the structural requirements for their activity against various biological targets.

For instance, 2D and 3D-QSAR models have been developed for pyrazole derivatives as acetylcholinesterase (AChE) inhibitors. shd-pub.org.rs In one such study, a genetic algorithm-based multiple linear regression (GA-MLR) was used to build a 2D-QSAR model. This model indicated the importance of molecular volume and the number of multiple bonds, as well as the presence or absence of specific atom-centered fragments and the topological distance between pharmacophoric features, in determining the inhibitory activity. The 3D-QSAR analysis, using methods like Comparative Molecular Field Analysis (CoMFA), further corroborated these findings by highlighting the significance of steric and electrostatic fields around the molecules.

Another QSAR study on pyrazoline derivatives as carbonic anhydrase inhibitors employed quantum chemical descriptors calculated using Density Functional Theory (DFT). aphrc.org The developed models showed a good correlation between the electronic properties of the compounds and their inhibitory potency. aphrc.org Similarly, 2D-QSAR models for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors have pointed to the influence of adjacency and distance matrix descriptors on their activity. acs.org

These examples demonstrate that QSAR is a powerful technique for elucidating the structure-activity relationships of pyrazole derivatives. For this compound and its analogs, a QSAR study could be designed to explore how variations in substituents at different positions of the pyrazole ring affect a particular biological activity. The descriptors in such a model could include those related to the size and shape of the molecule, its lipophilicity, and its electronic properties, which would be influenced by the ethoxy and methyl groups.

Table 2: Common Descriptors and Statistical Methods in QSAR Studies of Pyrazole Derivatives

QSAR Study SubjectTypes of Descriptors UsedStatistical MethodsKey Findings
Pyrazole derivatives as AChE inhibitorsMolecular volume, number of multiple bonds, atom-centered fragments, topological distances, electrostatic and steric fields. shd-pub.org.rsGenetic Algorithm-Multiple Linear Regression (GA-MLR), Comparative Molecular Field Analysis (CoMFA). Molecular volume and specific structural fragments are crucial for activity.
Pyrazoline derivatives as carbonic anhydrase inhibitorsQuantum chemical descriptors (from DFT). aphrc.orgMultiple Linear Regression (MLR).Electronic properties of the compounds correlate with inhibitory potency. aphrc.org
1H-Pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitorsAdjacency and distance matrix descriptors. acs.orgPartial Least Squares (PLS), Stepwise Multiple Linear Regression (SW-MLR). acs.orgTopological descriptors significantly influence the inhibitory activity. acs.org
Benzofuran-based pyrazole hybrids as vasodilatorsConstitutional, topological, and quantum-chemical descriptors. mdpi.comMultiple Linear Regression (MLR).A combination of different descriptor types provides a good predictive model. mdpi.com

Theoretical Investigations into Reaction Mechanisms and Catalytic Pathways

Theoretical investigations, primarily using quantum chemical methods like Density Functional Theory (DFT), are essential for understanding the intricate details of chemical reactions, including reaction mechanisms, transition states, and the influence of catalysts. For pyrazole derivatives, theoretical studies have provided valuable insights into their synthesis, reactivity, and tautomeric behavior.

While specific theoretical studies on the reaction mechanisms of this compound are scarce, general principles from studies on other pyrazoles can be applied. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648). Theoretical studies on these reactions have helped to elucidate the reaction pathways, including the initial nucleophilic attack, cyclization, and dehydration steps. koreascience.kr

A key aspect of pyrazole chemistry that has been extensively studied theoretically is tautomerism. mdpi.comnih.govmdpi.comresearchgate.net For an N-unsubstituted pyrazole like this compound, two annular tautomers are possible, depending on which nitrogen atom bears the hydrogen. DFT calculations have been used to determine the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.gov These studies have shown that the preferred tautomer can be influenced by the nature and position of substituents, as well as by the solvent. mdpi.comnih.gov For instance, electron-donating groups tend to favor being at the 3-position of the pyrazole ring. nih.gov The presence of water molecules can also significantly lower the energy barrier for proton transfer between the nitrogen atoms through a hydrogen-bonding network. nih.gov

Furthermore, DFT has been employed to study the reactivity of pyrazoles in various reactions, such as N-alkylation. nih.gov By calculating local reactivity descriptors like Fukui functions, researchers can predict the most likely site of electrophilic attack on the pyrazole ring. nih.gov For N-alkylation with halomethanes, theoretical studies have shown that the reaction typically occurs at the more nucleophilic pyridine-like nitrogen atom (N2). nih.gov Such computational insights are crucial for predicting the regioselectivity of reactions involving pyrazole derivatives and for designing synthetic routes to specific isomers.

Theoretical studies have also been used to investigate the mechanism of more complex reactions involving pyrazoles. For example, the mechanism of the reaction between a pyrazole-3-carboxylic acid chloride and 2,3-diaminopyridine (B105623) has been examined using DFT to understand the formation of different products under various conditions. mdpi.com These computational approaches provide a molecular-level understanding of the reaction pathways that is often difficult to obtain through experimental methods alone.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.